6-Amino-N,N,N-trimethyl-1-hexanaminium

CAS No.: 359436-95-6

Cat. No.: VC17986253

Molecular Formula: C9H23N2+

Molecular Weight: 159.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 359436-95-6 |

|---|---|

| Molecular Formula | C9H23N2+ |

| Molecular Weight | 159.29 g/mol |

| IUPAC Name | 6-aminohexyl(trimethyl)azanium |

| Standard InChI | InChI=1S/C9H23N2/c1-11(2,3)9-7-5-4-6-8-10/h4-10H2,1-3H3/q+1 |

| Standard InChI Key | AYKRTQRYOOEPDR-UHFFFAOYSA-N |

| Canonical SMILES | C[N+](C)(C)CCCCCCN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

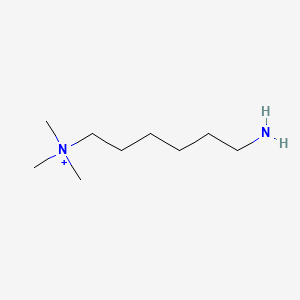

The compound’s core structure consists of a six-carbon aliphatic chain (hexyl group) with a trimethylammonium moiety at one end and a primary amino group at the other. The positively charged quaternary nitrogen contributes to its solubility in polar solvents, while the hydrophobic chain enhances compatibility with organic matrices. Key structural identifiers include:

-

SMILES Notation:

-

InChIKey:

AYKRTQRYOOEPDR-UHFFFAOYSA-N -

IUPAC Name: 6-aminohexyl(trimethyl)azanium

Table 1: Comparative Properties of Salt Forms

| Property | Bromide Hydrobromide | Chloride Hydrochloride |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 320.11 | 231.21 |

| CAS Number | 33968-67-1 | Not Specified |

Physical and Chemical Characteristics

The compound’s dual functional groups—quaternary ammonium and primary amine—impart unique reactivity. The amino group participates in condensation and alkylation reactions, while the quaternary nitrogen stabilizes the cation in aqueous environments. Its bromide hydrobromide form has a molecular weight of 320.11 g/mol , whereas the chloride hydrochloride variant weighs 231.21 g/mol . These salts exhibit high solubility in water and polar solvents, facilitating their use in analytical and synthetic applications.

Synthesis and Industrial Production

Synthetic Pathways

6-Amino-N,N,N-trimethyl-1-hexanaminium is typically synthesized through quaternization reactions. A common method involves the alkylation of a primary amine with methyl halides:

Here, represents the hexyl chain with a terminal amino group. The reaction proceeds under controlled pH and temperature to prevent over-alkylation. Industrial production emphasizes purity control, as the compound is often a byproduct or impurity in pharmaceuticals like Colesevelam, a cholesterol-lowering agent.

Purification and Quality Assurance

Chromatographic techniques such as high-performance liquid chromatography (HPLC) and ion-exchange chromatography are employed to isolate the compound from reaction mixtures. Vendors like TRC and American Custom Chemicals Corporation offer purified forms at research-grade standards, with prices ranging from $498.25 to $1,320 per 100 mg .

Analytical Methods and Characterization

Spectroscopic Techniques

-

Mass Spectrometry (MS): Used to confirm molecular weight and fragmentation patterns.

-

NMR Spectroscopy: Resolves structural details, including methyl group environments and chain conformation .

-

X-ray Crystallography: Provides definitive confirmation of crystal structure in salt forms .

Regulatory Compliance

The compound’s identity and purity are validated against standards set by organizations like the U.S. Pharmacopeia (USP). Key identifiers include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume